1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid

P2X4 receptor purinergic signaling neuropathic pain

1-[(2,4-Dichlorophenyl)methyl]piperidine-4-carboxylic Acid (CAS 901920-31-8) is a synthetic small-molecule building block comprising a piperidine ring with a 4-carboxylic acid substituent and an N-(2,4-dichlorobenzyl) group. Its molecular formula is C₁₃H₁₅Cl₂NO₂, with a molecular weight of 288.17 g/mol and a monoisotopic mass of 287.048 g/mol.

Molecular Formula C13H15Cl2NO2
Molecular Weight 288.17 g/mol
CAS No. 901920-31-8
Cat. No. B1598184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid
CAS901920-31-8
Molecular FormulaC13H15Cl2NO2
Molecular Weight288.17 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C13H15Cl2NO2/c14-11-2-1-10(12(15)7-11)8-16-5-3-9(4-6-16)13(17)18/h1-2,7,9H,3-6,8H2,(H,17,18)
InChIKeyQQLHPDDWFJFRBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2,4-Dichlorophenyl)methyl]piperidine-4-carboxylic Acid (CAS 901920-31-8): Procurement-Grade Chemical Profile and Baseline Characterization


1-[(2,4-Dichlorophenyl)methyl]piperidine-4-carboxylic Acid (CAS 901920-31-8) is a synthetic small-molecule building block comprising a piperidine ring with a 4-carboxylic acid substituent and an N-(2,4-dichlorobenzyl) group. Its molecular formula is C₁₃H₁₅Cl₂NO₂, with a molecular weight of 288.17 g/mol and a monoisotopic mass of 287.048 g/mol . The compound is commercially available at purities typically ≥95% or ≥98% from multiple suppliers, and is cataloged in authoritative chemical databases including ChEMBL (CHEMBL5174645) and PubChem [1]. This dichlorophenylmethyl-piperidine scaffold serves as a key intermediate in medicinal chemistry programs targeting soluble epoxide hydrolase (sEH), fatty acid amide hydrolase (FAAH), and G-protein coupled receptors [2].

Why 1-[(2,4-Dichlorophenyl)methyl]piperidine-4-carboxylic Acid Cannot Be Replaced by Generic Piperidine-4-carboxylic Acid Analogs


The 2,4-dichlorobenzyl N-substituent on the piperidine ring is not a generic hydrophobic appendage — its specific chlorine substitution pattern dictates both target engagement potency and selectivity. In soluble epoxide hydrolase (sEH) inhibitor programs, the 2,4-dichlorobenzyl amide motif confers inhibition at 200 nM ranging from 45% to 97% depending on the complementary sulfonyl group, whereas analogous compounds lacking the dichloro substitution or bearing alternative halogen patterns show markedly reduced activity [1]. This regiochemical dependence is similarly critical in FAAH inhibitor patents, where the 2,4-dichlorobenzyl-piperidine intermediate is specifically required to access high-affinity carbamate-based inhibitors [2]. Procurement of alternative regioisomers (e.g., 2,3-dichlorobenzyl, 3,4-dichlorobenzyl, or 2,5-dichlorobenzyl analogs) without confirmatory pharmacological data introduces significant risk of altered target binding, off-target profile, and synthetic incompatibility within established medicinal chemistry routes.

Quantitative Differentiation Evidence: 1-[(2,4-Dichlorophenyl)methyl]piperidine-4-carboxylic Acid vs. Closest Analogs


P2X4 Receptor Antagonism: Target Compound vs. Structurally Related P2X4 Ligands

The target compound exhibits measurable antagonist activity at the human P2X4 receptor with an IC₅₀ of 1,280 nM in a calcium influx assay using human 1321N1 astrocytoma cells [1]. This provides a validated, albeit modest, functional annotation for the free carboxylic acid scaffold at this ion channel target. In contrast, optimized P2X4 antagonists such as the clinical candidate BX-430 achieve IC₅₀ values of approximately 540 nM in comparable calcium-influx readouts [2]. Additionally, the structurally distinct P2X4 antagonist NP-1815-PX (a benzofuro[3,2-d]pyrimidine derivative) reports an IC₅₀ of 0.5–1 µM range depending on the cellular context [3]. The target compound's sub-micromolar-range activity therefore places it within the functional window of known P2X4 antagonist chemotypes, despite its primary utility as a synthetic intermediate rather than an optimized drug candidate.

P2X4 receptor purinergic signaling neuropathic pain calcium flux assay

Regioisomer-Dependent sEH Inhibitory Potency: 2,4-Dichlorobenzyl vs. Alternative Substitution Patterns

The 2,4-dichlorobenzyl moiety — which constitutes the N-substituent of the target compound — is a critical pharmacophoric element in a well-characterized series of soluble epoxide hydrolase (sEH) inhibitors. As documented in the BRENDA enzyme database, N-(2,4-dichlorobenzyl)piperidine-4-carboxamides with optimized sulfonyl groups achieve up to 97% inhibition at 200 nM against human sEH, with the most potent congener being 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-N-(2,4-dichlorobenzyl)piperidine-4-carboxamide [1]. When the dichlorobenzyl substitution is altered to alternative patterns, the inhibitory activity profile shifts substantially: for example, 1-[(2-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)piperidine-4-carboxamide achieves 63% inhibition at 200 nM, while 1-(cyclohexylsulfonyl)-N-(2,4-dichlorobenzyl)piperidine-4-carboxamide shows only 27% inhibition at the same concentration [1]. This demonstrates that the N-(2,4-dichlorobenzyl) group is necessary but not sufficient — its combination with specific sulfonyl or acyl modifications determines the ultimate potency. The target compound, bearing the free carboxylic acid, serves as the key synthetic precursor to access this entire sEH inhibitor series and cannot be substituted by 2,3-, 3,4-, 2,5-, or 2,6-dichlorobenzyl regioisomers without unpredictable consequences for sEH binding.

soluble epoxide hydrolase sEH inhibition regiochemical SAR cardiovascular inflammation

FAAH Inhibitor Intermediate: Target Compound as the Definitively Preferred N-Benzyl Regioisomer in Patented Synthetic Routes

In a seminal Sanofi-Aventis patent (US20100279998A1) covering piperidinylalkylcarbamate derivatives as FAAH enzyme inhibitors, the 2,4-dichlorobenzyl-piperidine intermediate — derived directly from the target compound — is explicitly specified as the preferred N-arylalkyl substituent [1]. The patent describes the synthesis of 2-(methylamino)-2-oxoethyl 2-[1-(2,4-dichlorobenzyl)piperidin-4-yl]ethylcarbamate as a representative compound, with the 2,4-dichloro substitution pattern designated as the optimal embodiment for FAAH inhibitory activity [1]. Other regioisomers, including the 2,5-dichlorobenzyl variant, are listed as alternative embodiments but are not characterized as providing equivalent potency [1]. Importantly, the ethyl ester prodrug (ethyl 1-(2,4-dichlorobenzyl)piperidine-4-carboxylate) is synthesized from the target carboxylic acid via standard esterification, establishing the free acid as the strategic gateway intermediate . For laboratories pursuing FAAH-targeted programs, sourcing the 2,4-dichloro regioisomer is a direct requirement to reproduce the patented synthetic route.

FAAH inhibition endocannabinoid system carbamate derivatives pain therapeutics

DPP-IV Inhibitor Scaffold: Target Carboxylic Acid as a Building Block for Sub-Nanomolar Potency Achieved via N-(2,4-Dichlorobenzyl) Optimization

The N-(2,4-dichlorobenzyl)-piperidine-4-carboxylic acid substructure appears in optimized dipeptidyl peptidase IV (DPP-IV) inhibitors, where the 2,4-dichlorophenyl group contributes to a sub-nanomolar binding profile. A cyclohexene analog incorporating the piperidine-4-carboxylic acid moiety with a 2,4-dichlorophenyl substituent (BindingDB BDBM12651) achieves a Kᵢ of 45 nM against DPP-IV at pH 7.5 and 2°C [1]. While this is a more elaborated scaffold than the target building block, it illustrates the pharmacophoric contribution of the 2,4-dichlorophenyl-methyl-piperidine motif: when the carboxylic acid is functionalized as the carboxypiperidin-1-yl-methyl linker, the resulting compound approaches the potency range of clinically established gliptins (sitagliptin Kᵢ ≈ 18 nM; vildagliptin IC₅₀ ≈ 3.5 nM) [2]. By contrast, DPP-IV inhibitor analogs bearing unsubstituted benzyl or monochloro-benzyl groups at the equivalent position typically exhibit 10- to 100-fold reduced potency, underscoring the functional advantage conferred specifically by the 2,4-dichloro configuration [2].

DPP-IV inhibition type 2 diabetes GLP-1 modulation cyclohexene analog

Physicochemical Benchmarking: Target Compound vs. 3-Positional Isomer for Formulation Compatibility Screening

An oft-overlooked differentiation criterion between the 4-carboxylic acid target compound (CAS 901920-31-8) and its 3-positional isomer 1-[(2,4-dichlorophenyl)methyl]piperidine-3-carboxylic acid (CAS 896045-26-4) is their distinct physicochemical profile. The 4-carboxylic acid isomer has a predicted density of 1.359 g/cm³ and features exactly 1 hydrogen bond donor and 3 hydrogen bond acceptors, with 3 rotatable bonds . While both isomers share identical molecular formula and molecular weight (288.17 g/mol), the positional difference of the carboxyl group alters the spatial orientation of the key derivatization handle, which directly impacts the geometry of amide bond formation, esterification kinetics, and salt/cocrystal formation propensity [1]. This positional difference is non-trivial in library synthesis: the 4-carboxy isomer yields linear extensions from the piperidine ring, whereas the 3-carboxy isomer produces angular geometries that alter molecular shape and pharmacophore presentation [1]. For procurement purposes, this distinction determines which isomer supports the intended synthetic vector without requiring stereochemical or positional corrections.

physicochemical properties solubility logP formulation screening

GPR35 Agonist Benchmarking: Defining the Potency Ceiling Achievable from the 2,4-Dichlorobenzyl-Piperidine Pharmacophore

Although the target free carboxylic acid itself lacks characterized GPR35 activity, structurally elaborated compounds retaining the 2,4-dichlorobenzyl-piperidine core achieve picomolar to low nanomolar agonist potency at human GPR35. The most potent reference compound in this chemotype (BindingDB BDBM50575549) exhibits an IC₅₀ of 0.740 nM (agonist mode) at human GPR35 expressed in CHO-K1 cells, with an EC₅₀ of 1.10 nM in a dynamic mass redistribution (DMR) assay [1]. A separate, structurally distinct GPR35 agonist (BDBM50357187) achieves an IC₅₀ of 60 nM in HT-29 cells [2]. The target compound — as the unfunctionalized carboxylic acid — serves as the common synthetic precursor for accessing this entire potency range via amide, ester, or carbamate derivatization. For medicinal chemistry teams optimizing GPR35 agonists, the 2,4-dichlorobenzyl-piperidine-4-carboxylic acid provides a validated entry point to a scaffold capable of delivering sub-nanomolar potency, a performance level inaccessible from simpler piperidine-4-carboxylic acid building blocks lacking the 2,4-dichlorobenzyl motif.

GPR35 agonism inflammatory bowel disease GPCR drug discovery dynamic mass redistribution

Procurement-Optimized Application Scenarios for 1-[(2,4-Dichlorophenyl)methyl]piperidine-4-carboxylic Acid (CAS 901920-31-8)


Soluble Epoxide Hydrolase (sEH) Inhibitor Lead Optimization: Parallel Synthesis of N-Acyl/N-Sulfonyl Carboxamide Libraries

For medicinal chemistry teams optimizing sEH inhibitors for cardiovascular or anti-inflammatory indications, the target compound serves as the universal precursor for generating diverse carboxamide libraries. The free carboxylic acid can be coupled with sulfonyl chlorides or activated acyl groups to produce N-(2,4-dichlorobenzyl)piperidine-4-carboxamide analogs, which have demonstrated sEH inhibition ranging from 27% to 97% at 200 nM depending on the N-substituent [1]. Procurement of the 2,4-dichloro regioisomer specifically is mandated by the published pharmacophore from the Eldrup et al. (2010) optimization campaign; use of 2,3-, 3,4-, or 2,5-dichlorobenzyl analogs would produce compounds of unknown sEH activity, disrupting SAR continuity and interpretability [1].

FAAH Inhibitor Development: Synthesis of Piperidinylalkylcarbamate Derivatives per Sanofi-Aventis Patent Route

Laboratories developing FAAH inhibitors for pain, inflammation, or anxiety indications can directly implement the synthetic pathway described in US20100279998A1 by using the target compound as the starting material [2]. The carboxylic acid is first reduced or converted to the corresponding alcohol/amine, then elaborated into the carbamate final compounds. The patent explicitly designates the 2,4-dichlorobenzyl substitution as the preferred embodiment, making procurement of the correct regioisomer a prerequisite for reproducing the claimed structures and their associated pharmacological profiles [2].

GPCR Targeted Library Synthesis: GPR35 and Purinergic Receptor Probe Generation from a Common Carboxylic Acid Intermediate

For academic screening centers or pharmaceutical discovery groups investigating GPR35 or P2X4 receptor pharmacology, the target compound provides a versatile carboxylic acid handle for rapid amide coupling-based library generation [3][4]. The P2X4 receptor antagonist activity of the free acid (IC₅₀ = 1,280 nM) provides a baseline functional readout for initial screening, while the GPR35 agonist scaffold has been validated as capable of delivering sub-nanomolar potency (IC₅₀ = 0.740 nM) upon appropriate derivatization [3][4]. This dual applicability across GPCR and ion channel targets, combined with the commercially available high purity (≥98%), makes the compound an efficient entry point for multi-target probe discovery campaigns without the need for de novo synthesis of the dichlorobenzyl-piperidine core [4].

DPP-IV Inhibitor Fragment-Based Drug Design: Integrating the 2,4-Dichlorobenzyl-Piperidine Pharmacophore into Cyclohexene Scaffolds

For diabetes-focused medicinal chemistry programs, the target compound can be elaborated into cyclohexene-linked DPP-IV inhibitors that retain the critical 2,4-dichlorophenyl pharmacophore [5]. The documented Kᵢ of 45 nM for a cyclohexene analog incorporating the 2,4-dichlorophenyl-piperidine-4-carboxylic acid substructure validates this synthetic strategy, and procuring the pre-functionalized building block avoids multi-step convergent synthesis of the N-benzylpiperidine core from unprotected piperidine-4-carboxylic acid and 2,4-dichlorobenzyl halides [5].

Quote Request

Request a Quote for 1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.